molecular formula C14H11N3O2 B12925538 N-Methyl-1-nitroacridin-9-amine CAS No. 19395-61-0

N-Methyl-1-nitroacridin-9-amine

Cat. No.: B12925538
CAS No.: 19395-61-0
M. Wt: 253.26 g/mol
InChI Key: CGAGOAVPWUULJQ-UHFFFAOYSA-N
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Description

N-Methyl-1-nitroacridin-9-amine is a nitro-substituted acridine derivative characterized by a methyl group at the N-position and a nitro group at the 1-position of the acridine scaffold. Acridine derivatives are widely studied for their pharmacological and material science applications, particularly due to their planar aromatic structure, which facilitates DNA intercalation and fluorescence properties .

Properties

CAS No.

19395-61-0

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

N-methyl-1-nitroacridin-9-amine

InChI

InChI=1S/C14H11N3O2/c1-15-14-9-5-2-3-6-10(9)16-11-7-4-8-12(13(11)14)17(18)19/h2-8H,1H3,(H,15,16)

InChI Key

CGAGOAVPWUULJQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

N-Methyl-1-nitroacridin-9-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antitumor Activity

N-Methyl-1-nitroacridin-9-amine has demonstrated significant antitumor properties. Research indicates that derivatives of acridine, including this compound, can inhibit the growth of various cancer cell lines by targeting DNA topoisomerases, which are essential for DNA replication and transcription.

Case Study:
A study published in Cancer Chemotherapy and Pharmacology highlighted the effectiveness of acridine derivatives in treating neoplasms, particularly pancreatic cancer. The compounds were shown to induce apoptosis in cancer cells through the inhibition of topoisomerase II activity, leading to DNA damage and cell death .

CompoundActivityReference
This compoundAntitumor
Other Acridine DerivativesAntitumor

Antifungal Properties

Recent investigations into the antifungal applications of this compound have revealed its potential against resistant strains of fungi. The compound has been shown to effectively inhibit yeast topoisomerase II, making it a candidate for treating fluconazole-resistant fungal infections.

Case Study:
Research published in Molecules reported that specific derivatives of 1-nitro-9-aminoacridine exhibited potent antifungal activity against Candida species by disrupting the function of topoisomerases involved in nucleic acid metabolism .

CompoundActivityReference
This compoundAntifungal
1-Nitro-9-aminoacridine DerivativesAntifungal

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various studies, indicating its efficacy against a range of bacterial pathogens. The compound's mechanism often involves interference with bacterial DNA synthesis.

Case Study:
A review on nitrogen-containing heterocycles highlighted numerous studies where acridine derivatives demonstrated significant activity against Mycobacterium tuberculosis and other bacterial strains. The structure-activity relationship suggested that modifications to the acridine core could enhance antimicrobial properties .

CompoundActivityReference
This compoundAntimicrobial
Various Acridine DerivativesAntimicrobial

Drug Design and Development

The versatility of this compound as a building block in drug design is notable. Its ability to form hydrogen bonds with biological targets makes it a valuable candidate for new drug formulations aimed at various diseases.

Trends in Drug Development:
Recent advancements in medicinal chemistry have focused on nitrogen-containing heterocycles like this compound due to their broad spectrum of biological activities. This trend is reflected in the increasing number of publications focusing on their therapeutic applications over recent years .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Acridin-9-amine Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Features References
N-Methyl-1-nitroacridin-9-amine C₁₄H₁₁N₃O₂* -NO₂ (C1), -NHCH₃ (N-position) ~265.26 Nitro group (electron-withdrawing), Methylamine Inferred
N-(2-Nitrophenyl)acridin-9-amine C₁₉H₁₃N₃O₂ -NO₂ (phenyl ring) 315.33 Nitrophenyl group, planar acridine core
N-(4-Azidophenyl)acridin-9-amine C₁₉H₁₃N₅ -N₃ (para position of phenyl) 311.34 Azide group (click chemistry potential)
6-Chloro-2-methoxy-N-propylacridin-9-amine C₁₇H₁₈ClN₂O -Cl (C6), -OCH₃ (C2), -NHCH₂CH₂CH₃ 301.79 Halogen, methoxy, alkylamine
N-Benzyl-1,2,3,4-tetrahydroacridin-9-amine C₂₀H₂₀N₂ Benzyl group, saturated acridine ring 288.39 Tetrahydroacridine (improved solubility)

*Note: Molecular formula and weight for this compound are inferred based on structural analogs.

Key Observations :

  • Substituent Position : Substituents at the acridine core (e.g., C1 vs. phenyl ring) influence steric hindrance and electronic properties. For example, the para-azide in N-(4-azidophenyl)acridin-9-amine enables bioconjugation applications, unlike the C1-nitro group .
  • Alkyl vs. Aryl Amines : Propyl or benzyl groups (e.g., in 6-chloro-2-methoxy-N-propylacridin-9-amine or N-benzyl derivatives) improve lipid solubility, enhancing bioavailability compared to methylamine derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Solubility Melting Point (°C) LogP* Stability Notes References
This compound Low (polar aprotic solvents) ~200–220 (est.) ~2.5 Sensitive to UV light due to nitro group Inferred
N-(2-Nitrophenyl)acridin-9-amine DCM-soluble Not reported 3.1 Stable under inert conditions
N-Benzyl-acridin-9-amine Moderate in DMSO 150–160 4.2 Air-stable, hygroscopic
6-Chloro-2-methoxy-N-propylacridin-9-amine Ethanol-soluble Not reported 3.8 Hydrolytically stable

*LogP values estimated using ChemDraw or analogous tools.

Key Findings :

  • Solubility Trends : Nitro and azide substituents reduce aqueous solubility compared to methoxy or alkylamine groups. For instance, N-(4-azidophenyl)acridin-9-amine requires polar aprotic solvents like DMF for dissolution .
  • Stability : Nitro groups may confer photolability, necessitating storage in amber containers, whereas saturated analogs (e.g., tetrahydroacridines) exhibit enhanced thermal stability .

Key Insights :

  • Nitro Derivatives : The nitro group in this compound may enhance redox cycling, generating reactive oxygen species (ROS) for anticancer effects, akin to nitracrine analogs .
  • Tetrahydroacridines : Saturation of the acridine ring (e.g., N-benzyl-tetrahydroacridin-9-amine) improves blood-brain barrier penetration, making them viable for neurodegenerative disease targeting .

Biological Activity

N-Methyl-1-nitroacridin-9-amine is a synthetic compound belonging to the acridine family, notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

This compound features a unique molecular structure that contributes to its biological activity. The presence of a nitro group is significant as it can act as both a pharmacophore and a toxicophore, influencing the compound's interactions with biological molecules. The molecular formula is C₁₃H₁₁N₃O₂, with a molecular weight of approximately 229.25 g/mol. This structure allows for intercalation with DNA, which disrupts normal cellular processes.

  • DNA Intercalation : this compound can intercalate between DNA base pairs, leading to disruption in replication and transcription processes. This property is crucial for its anticancer potential as it can induce cytotoxic effects in cancer cells .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties by producing toxic intermediates upon reduction, which can bind covalently to DNA and result in cell death. This mechanism is similar to other nitro-containing antibiotics, such as metronidazole .
  • Anti-inflammatory Effects : Nitro compounds have been shown to modulate inflammatory responses through their interaction with specific proteins involved in cellular signaling pathways. This suggests that this compound may also possess anti-inflammatory properties .

Table 1: Summary of Biological Activities

Activity Type Description References
Anticancer Induces cytotoxicity in cancer cells through DNA intercalation
Antimicrobial Effective against various microorganisms; mechanism involves DNA damage
Anti-inflammatory Modulates inflammatory pathways; potential for therapeutic use

Anticancer Activity

A study evaluating the anticancer potential of acridine derivatives, including this compound, found that these compounds exhibited significant cytotoxic effects against melanoma and neuroblastoma cell lines. The cytotoxicity was measured using MTT assays, indicating that higher concentrations led to increased cell death .

Antimicrobial Efficacy

In another investigation focused on antifungal activity, several derivatives of this compound were synthesized and tested against Candida albicans. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL, demonstrating effectiveness against fluconazole-resistant strains . The mechanism was attributed to the inhibition of topoisomerase II activity in yeast cells.

Anti-inflammatory Properties

Research into the anti-inflammatory effects of nitro compounds revealed that this compound could reduce inflammation markers in vitro. The compound's ability to inhibit inducible nitric oxide synthase (iNOS) was highlighted as a key factor in its anti-inflammatory activity .

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